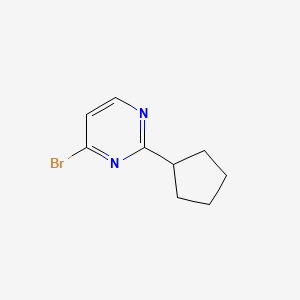

4-Bromo-2-cyclopentylpyrimidine

Description

Significance of Pyrimidine (B1678525) Scaffolds in Modern Organic Synthesis

The pyrimidine ring, a six-membered aromatic heterocycle with two nitrogen atoms, is a privileged scaffold in organic and medicinal chemistry. bohrium.comresearchgate.net Its derivatives are integral components of nucleic acids (cytosine, thymine, and uracil), vitamins like thiamine (B1217682) (Vitamin B1), and a vast array of synthetic compounds with therapeutic applications. nih.govwikipedia.org The versatility of the pyrimidine skeleton allows for structural modifications at various positions, making it an attractive target for chemists seeking to create diverse molecular architectures with specific biological functions. mdpi.com

Role of Halogenated Pyrimidines as Versatile Synthetic Intermediates

Halogenated heterocyclic compounds are crucial building blocks in the synthesis of complex natural products and pharmaceutical drugs. rsc.org The introduction of a halogen atom, such as bromine, onto the pyrimidine ring significantly enhances its synthetic utility. nih.govacs.org Halogenated pyrimidines, like 4-Bromo-2-cyclopentylpyrimidine, serve as key intermediates for a variety of chemical transformations, including transition metal-catalyzed cross-coupling reactions. rsc.org The bromine atom acts as a leaving group, facilitating the introduction of various functional groups at that position, thereby enabling the synthesis of a wide range of pyrimidine derivatives. rsc.org The reactivity of halogenated pyrimidines can be influenced by the position and type of halogen, with brominated pyrimidines often exhibiting optimal reactivity for many synthetic applications. rsc.org

Strategic Importance of Cyclopentyl Moieties in Molecular Design

The incorporation of cyclic structures, such as the cyclopentyl group, into drug candidates is a widely used strategy in medicinal chemistry. nih.govnih.gov The cyclopentyl moiety can offer several advantages, including:

Conformational Restriction: It can lock a molecule into a more rigid conformation, which can lead to enhanced binding affinity and selectivity for a biological target.

Increased Potency: The hydrophobic nature of the cyclopentyl ring can lead to favorable interactions with hydrophobic pockets in proteins, thereby increasing the potency of the drug candidate. nih.gov

Improved Pharmacokinetic Properties: The presence of a cyclopentyl group can influence a molecule's metabolic stability and permeability.

Research Context of this compound

The study of pyrimidine derivatives has a rich history and continues to be an active area of research. organic-chemistry.orgijpsr.comgrowingscience.com

Historical Overview of Pyrimidine Functionalization

The synthesis of pyrimidines dates back to the 19th century, with early work focusing on the preparation of compounds like barbituric acid. wikipedia.org Over the years, a multitude of synthetic methods have been developed to access a diverse range of pyrimidine derivatives. organic-chemistry.org The functionalization of the pyrimidine ring, particularly through halogenation, has been a key area of investigation, enabling the creation of countless new molecules with potential applications in various fields. rsc.orgnih.gov

Contemporary Research Gaps in Pyrimidine Derivatives Synthesis and Reactivity

Despite significant progress, there remain challenges and opportunities in the synthesis and study of pyrimidine derivatives. Researchers are continuously seeking more efficient, regioselective, and environmentally friendly methods for their preparation. rsc.orgorganic-chemistry.org A significant research gap lies in the exploration of the chemical space around less common substitution patterns on the pyrimidine ring. Compounds like this compound, with its specific arrangement of a bromine atom and a cyclopentyl group, represent an area where further investigation into its reactivity and potential applications is warranted. Understanding the interplay between the electronic effects of the bromine and the steric and conformational influence of the cyclopentyl group is crucial for designing novel synthetic strategies and discovering new bioactive molecules.

Structure

3D Structure

Properties

Molecular Formula |

C9H11BrN2 |

|---|---|

Molecular Weight |

227.10 g/mol |

IUPAC Name |

4-bromo-2-cyclopentylpyrimidine |

InChI |

InChI=1S/C9H11BrN2/c10-8-5-6-11-9(12-8)7-3-1-2-4-7/h5-7H,1-4H2 |

InChI Key |

HMFQWPAGCILTEX-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C1)C2=NC=CC(=N2)Br |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4 Bromo 2 Cyclopentylpyrimidine and Key Precursors

De Novo Pyrimidine (B1678525) Ring Synthesis Approaches

The de novo synthesis of the pyrimidine core offers a versatile and convergent route to highly substituted derivatives. This approach involves the condensation of various building blocks to construct the heterocyclic ring system.

Cyclocondensation Strategies Incorporating Cyclopentyl Precursors

The classical approach to pyrimidine synthesis often involves the cyclocondensation of a 1,3-dicarbonyl compound or its equivalent with an amidine. To synthesize 2-cyclopentylpyrimidine, cyclopentanecarboxamidine would be the key precursor, reacting with a suitable three-carbon component.

A general and widely applicable method is the Principal synthesis, which involves the reaction of a β-dicarbonyl compound with an amidine. For the synthesis of a 2-cyclopentylpyrimidine, this would involve the condensation of cyclopentanecarboxamidine with a propan-1,3-dione derivative. The reaction proceeds through a nucleophilic addition-elimination mechanism, leading to the formation of the pyrimidine ring.

For instance, the reaction of cyclopentanecarboxamidine hydrochloride with malondialdehyde or its synthetic equivalents, such as 1,1,3,3-tetramethoxypropane, in the presence of a base like sodium ethoxide, would yield 2-cyclopentylpyrimidine. The reaction conditions, including solvent, temperature, and base, can be optimized to maximize the yield of the desired product.

A patent discloses a one-step reaction to produce 5-bromo-2-substituted pyrimidine compounds using 2-bromomalonaldehyde (B19672) and an amidine compound as raw materials. google.com This method simplifies the preparation process and reduces synthesis costs, offering a new and efficient route for synthesizing these compounds that can be applied to industrial-scale production. google.com

Multi-component Reactions for Pyrimidine Core Construction

Multi-component reactions (MCRs) have emerged as powerful tools in organic synthesis due to their efficiency in building complex molecules in a single step from three or more starting materials. acs.orgbohrium.comnih.gov These reactions are particularly attractive for creating libraries of substituted pyrimidines. acs.orgbohrium.comnih.gov

A notable example is the iridium-catalyzed multicomponent synthesis of pyrimidines from amidines and up to three different alcohols. acs.orgbohrium.comnih.govorganic-chemistry.org This process involves a sequence of condensation and dehydrogenation steps, leading to selective C-C and C-N bond formations. acs.orgbohrium.comnih.gov While the condensation steps deoxygenate the alcohol components, the dehydrogenation leads to aromatization. acs.orgbohrium.comnih.gov This methodology allows for the regioselective synthesis of highly and unsymmetrically substituted pyrimidines with yields of up to 93%. acs.orgnih.gov For the synthesis of 2-cyclopentylpyrimidine, cyclopentanecarboxamidine could be reacted with appropriate alcohol building blocks under iridium catalysis.

Another versatile MCR is the three-component coupling reaction catalyzed by zinc chloride, which allows for the synthesis of various 4,5-disubstituted pyrimidine derivatives from functionalized enamines, triethyl orthoformate, and ammonium (B1175870) acetate. organic-chemistry.org By selecting the appropriate enamine derived from a cyclopentyl ketone, this method could be adapted for the synthesis of the 2-cyclopentylpyrimidine core.

Functionalization of Pre-existing Pyrimidine Cores

An alternative and often more direct strategy for the synthesis of 4-bromo-2-cyclopentylpyrimidine is the bromination of a pre-existing 2-cyclopentylpyrimidine ring. The pyrimidine ring is generally electron-deficient, which can make direct electrophilic substitution challenging. However, the presence of activating groups or the use of specific brominating agents can facilitate this transformation.

Bromination Strategies for Pyrimidine Rings

The introduction of a bromine atom onto the pyrimidine ring can be achieved through various methods. The regioselectivity of the bromination is influenced by the reaction conditions and the substituents already present on the ring. For an unsubstituted 2-cyclopentylpyrimidine, the C-5 position is generally the most susceptible to electrophilic attack due to the directing effects of the two nitrogen atoms. researchgate.net

Direct bromination of pyrimidines can be accomplished using molecular bromine (Br₂), often in the presence of a solvent such as acetic acid or carbon tetrachloride. nih.gov However, due to the electron-deficient nature of the pyrimidine ring, these reactions may require harsh conditions, such as high temperatures. google.com

A patented process describes the bromination of pyrimidine by reacting bromine at an elevated temperature with a hydrogen halide addition salt of the pyrimidine in an inert organic solvent like nitrobenzene. google.com This method has been shown to produce 5-bromopyrimidine (B23866) in good yields and is adaptable for commercial use. google.com

More recently, methods using common inorganic salts at room temperature have been developed for the introduction of bromine at the 5-position of the pyrimidine ring, offering a simpler and less aggressive alternative. researchgate.net

N-Bromosuccinimide (NBS) is a versatile and widely used reagent for the bromination of various organic compounds, including heterocyclic systems. organic-chemistry.orgwikipedia.org It is often preferred over molecular bromine due to its milder reaction conditions and ease of handling. missouri.edu NBS can act as a source of electrophilic bromine, particularly when activated by an acid catalyst or light. organic-chemistry.orgwikipedia.org

The bromination of pyrimidines with NBS is a common strategy. nih.gov For electron-rich pyrimidines, such as those bearing amino or hydroxyl groups, the reaction can proceed readily. researchgate.net For less activated pyrimidines, the reaction may require a catalyst or specific solvent conditions. The reaction of 2-cyclopentylpyrimidine with NBS in a suitable solvent, such as acetonitrile (B52724) or dichloromethane, would be a primary method to investigate for the synthesis of this compound. nih.gov The reaction is typically carried out at room temperature or with gentle heating. nih.gov

The mechanism of NBS bromination of aromatic compounds is considered to be an electrophilic aromatic substitution. nih.gov The reaction proceeds through the formation of a cationic intermediate, known as an arenium ion or a σ-complex. nih.gov

Below is a table summarizing the reaction conditions for the bromination of aromatic compounds using NBS, which can be adapted for the synthesis of this compound.

| Substrate | Reagent | Solvent | Temperature | Time | Yield | Reference |

| Compound 17 | NBS (1.0 mmol) | Acetonitrile (2 mL) | 60 °C | 2 h | - | nih.gov |

| Compound 21 | NBS (1.0 mmol) | Acetonitrile (2 mL) | 0 °C | 0.5 h | - | nih.gov |

| Compound 27a | NBS (1.0 mmol) | Acetonitrile (2 mL) | 0 °C | 8 h | - | nih.gov |

Regioselective Bromination of Pyrimidine Derivatives

The pyrimidine ring is an electron-deficient heterocycle, a characteristic that makes it inherently resistant to electrophilic aromatic substitution reactions like bromination. bhu.ac.inslideshare.net The two nitrogen atoms withdraw electron density from the ring carbons, deactivating them towards attack by electrophiles. Consequently, direct bromination of an unsubstituted pyrimidine requires harsh conditions and often results in low yields. bhu.ac.ingoogle.com

For electrophilic substitution to occur, the pyrimidine ring typically requires activation by one or more electron-donating groups (EDGs), such as hydroxyl (-OH), alkoxy (-OR), or amino (-NH2) groups. slideshare.net These groups increase the electron density of the ring, facilitating electrophilic attack. The substitution generally occurs at the C5 position, which is the most electron-rich carbon in an activated pyrimidine ring. slideshare.net

Common brominating agents used for heterocycles include N-Bromosuccinimide (NBS) and 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH). nih.govorganic-chemistry.org These reagents are often preferred over elemental bromine (Br₂) as they are easier to handle and can provide a low, steady concentration of the electrophilic bromine species, which can improve selectivity and reduce side reactions. masterorganicchemistry.com The reaction is typically carried out in aprotic solvents, and the addition of Lewis acids can enhance the efficiency of bromination. nih.gov

Achieving regioselective bromination at the C4 position, as required for this compound, is not feasible through direct electrophilic substitution on a 2-cyclopentylpyrimidine precursor. The directing effects of the C2-alkyl group are insufficient to overcome the inherent reactivity patterns of the pyrimidine ring. Therefore, synthetic strategies typically involve either starting with a pre-functionalized pyrimidine, such as a 4-hydroxypyrimidine (B43898) (a pyrimidone), which can later be converted to the bromide, or using a dihalopyrimidine where one halogen can be selectively replaced. bhu.ac.in For instance, bromination of a 2-substituted-4-pyrimidone would likely occur at the C5 position, but subsequent chemical transformations could be envisioned to install a bromine at C4.

Table 1: Reagents for Regioselective Bromination of Activated Pyrimidines

| Reagent | Typical Conditions | Target Position | Reference |

| N-Bromosuccinimide (NBS) | Aprotic solvent (e.g., DMF, CCl₄), often with a radical or light initiator | C5 | nih.govmasterorganicchemistry.com |

| 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) | Aprotic solvent (e.g., CH₂Cl₂), optional Lewis acid (e.g., TMSOTf) | C5 | nih.gov |

| Bromine (Br₂) in Acetic Acid | Elevated temperatures | C5 (on activated rings) | nih.gov |

Introduction of the Cyclopentyl Moiety

The installation of the C2-cyclopentyl group is a critical C-C bond-forming step. Several modern synthetic methodologies can achieve this with high selectivity.

Nucleophilic Substitution Reactions with Halogenated Pyrimidines

Nucleophilic aromatic substitution (SNAr) is a powerful method for functionalizing halogenated pyrimidines. The electron-deficient nature of the pyrimidine ring makes it highly susceptible to attack by nucleophiles, particularly at the C2, C4, and C6 positions, where a leaving group (such as a halogen) is present. bhu.ac.in In dihalopyrimidines, such as 2,4-dichloropyrimidine, the C4 position is generally more reactive towards nucleophilic attack than the C2 position. mdpi.com

This regioselectivity allows for the sequential and controlled introduction of different substituents. For example, to introduce a cyclopentyl group at the C2 position, one could react a 2-halopyrimidine with a suitable cyclopentyl nucleophile. However, a more common strategy involves starting with a dihalopyrimidine and performing a substitution at C4/C6 first, followed by a second reaction at C2. To form the specific C2-cyclopentyl bond, a cyclopentyl organometallic reagent, such as cyclopentylmagnesium bromide (a Grignard reagent) or cyclopentyllithium, could be used to displace a halide (e.g., chloride) at the C2 position. The reaction mechanism involves the addition of the nucleophile to form a negatively charged intermediate (a Meisenheimer complex), which is stabilized by the ring nitrogens, followed by the elimination of the halide ion to restore aromaticity.

Palladium-Catalyzed Coupling Approaches for C-C Bond Formation (e.g., Suzuki-Miyaura, Negishi)

Palladium-catalyzed cross-coupling reactions are among the most versatile and efficient methods for forming C-C bonds in modern organic synthesis. The Suzuki-Miyaura and Negishi couplings are particularly relevant for the synthesis of 2-cyclopentylpyrimidine.

The Suzuki-Miyaura coupling involves the reaction of a halo-pyrimidine (e.g., 2-chloropyrimidine (B141910) or 2-bromopyrimidine) with a cyclopentylboronic acid or its ester derivative. mdpi.comnih.gov The reaction is catalyzed by a palladium(0) complex, typically generated in situ, and requires a base (e.g., Na₂CO₃, K₃PO₄, or KF) to activate the boronic acid. nih.gov Microwave-assisted procedures have been shown to accelerate these couplings, often with very low catalyst loadings. mdpi.com The high functional group tolerance and the commercial availability of a wide range of boronic acids make this a highly attractive method.

The Negishi coupling utilizes an organozinc reagent, such as cyclopentylzinc bromide or chloride, which is coupled with a halopyrimidine. wikipedia.org This reaction is also catalyzed by a palladium or nickel complex. wikipedia.orgnih.gov Negishi couplings are particularly effective for coupling sp³-hybridized carbons (like cyclopentyl) and are known for their high yields and tolerance of various functional groups. nih.govnih.gov The organozinc reagent can be prepared from the corresponding cyclopentyl bromide and activated zinc. A key advantage is the ability to couple unactivated alkyl halides under relatively mild conditions using specialized phosphine (B1218219) ligands. nih.govnih.gov

Table 2: Comparison of Palladium-Catalyzed Coupling Reactions for Cyclopentyl Introduction

| Reaction | Cyclopentyl Reagent | Pyrimidine Substrate | Typical Catalyst System | Key Features | Reference |

| Suzuki-Miyaura | Cyclopentylboronic acid | 2-Chloro- or 2-Bromopyrimidine | Pd(0) complex (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) + Phosphine Ligand + Base | High functional group tolerance; stable boronic acid reagents. | mdpi.comnih.gov |

| Negishi | Cyclopentylzinc halide | 2-Chloro- or 2-Bromopyrimidine | Pd(0) complex (e.g., Pd₂(dba)₃) + Phosphine Ligand (e.g., PCyp₃) | Highly reactive organozinc reagents; effective for sp³ coupling. | wikipedia.orgnih.gov |

Selective Alkylation/Arylation Methods at Pyrimidine Positions

Selective alkylation at specific pyrimidine positions is most effectively achieved using the palladium-catalyzed cross-coupling methods discussed previously. These reactions represent the state-of-the-art for controlled C-C bond formation on heteroaromatic cores. By choosing the appropriate halogenated pyrimidine and organometallic coupling partner, one can selectively introduce a cyclopentyl group at the C2, C4, or C5 position (via C5-bromopyrimidine).

For instance, starting from 2,4-dichloropyrimidine, a Suzuki or Negishi coupling can be performed selectively at the more reactive C4 position. mdpi.com The remaining chlorine at the C2 position can then be subjected to a second, different coupling reaction to introduce another group, demonstrating the high level of control offered by these methods. This stepwise functionalization is crucial for building complex, multi-substituted pyrimidine derivatives.

Stereochemical Control in Synthesis

While this compound itself is an achiral molecule, the synthesis of chiral analogues, where the cyclopentyl ring is substituted, requires methods that control stereochemistry.

Diastereoselective and Enantioselective Approaches for Cyclopentyl Introduction

Achieving stereocontrol during the introduction of a substituted cyclopentyl moiety can be approached in two main ways:

Substrate Control: This strategy involves using a cyclopentyl precursor that is already enantiomerically pure. For example, a chiral, non-racemic cyclopentylamine (B150401) or cyclopentylboronic acid derivative can be synthesized and then coupled to the pyrimidine ring using the methods described in section 2.2.2. nih.gov The stereochemistry of the final product is thus derived directly from the starting material. This approach is often straightforward, provided the chiral starting material is accessible.

Catalyst Control: This approach uses a chiral catalyst to induce stereoselectivity during the C-C bond-forming reaction. In the context of palladium-catalyzed cross-coupling, this is achieved by using a chiral phosphine ligand. researchgate.netacs.org The chiral ligand coordinates to the palladium center, creating a chiral environment that can differentiate between two enantiotopic faces of a prochiral substrate or two enantiomers of a racemic substrate, leading to an enantiomerically enriched product. nih.govnih.gov Palladium-catalyzed enantioselective [3+2] cycloadditions have also been developed to construct highly substituted chiral cyclopentyl rings from simpler precursors, which could then be attached to a pyrimidine core. researchgate.netacs.orgnih.gov

These stereoselective strategies are vital for drug discovery, where the biological activity of enantiomers can differ significantly.

Table 3: Approaches for Stereochemical Control

| Strategy | Description | Example Application | Reference |

| Substrate-Controlled Synthesis | Use of an enantiopure cyclopentyl starting material (e.g., amine, boronic acid). | Coupling of a chiral trans-2-substituted cyclopentylamine with a halopyrimidine. | nih.gov |

| Catalyst-Controlled Synthesis | Use of a chiral catalyst (e.g., Pd complex with a chiral ligand) to induce asymmetry. | Enantioselective Pd-catalyzed coupling of a halopyrimidine with a cyclopentyl precursor. | researchgate.netnih.gov |

Chiral Auxiliary-Based Synthetic Strategies

The introduction of chirality is a critical step in the synthesis of many modern pharmaceuticals. Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to control the stereochemical outcome of a reaction. wikipedia.org This strategy is particularly relevant when creating stereocenters adjacent to the pyrimidine ring or on its substituents.

While specific literature on the use of chiral auxiliaries for the direct synthesis of this compound is not abundant, the general principles of asymmetric synthesis can be applied. A hypothetical approach could involve the use of a chiral amidine precursor. For instance, pseudoephedrine can be used as a chiral auxiliary to synthesize amides which can then be converted to the desired chiral compounds. wikipedia.org In a similar vein, a chiral amine could be used to form a chiral cyclopentanecarboxamidine. The condensation of this chiral amidine with a suitable brominated three-carbon electrophile would lead to a dihydropyrimidine (B8664642) intermediate. Subsequent oxidation and removal of the auxiliary would yield an enantiomerically enriched 2-cyclopentylpyrimidine derivative.

The effectiveness of this strategy relies on the diastereoselective formation of the pyrimidine ring, guided by the steric and electronic properties of the auxiliary. wikipedia.org Sulfur-based chiral auxiliaries, such as 1,3-oxazolidine-2-thiones and 1,3-thiazolidine-2-thiones, have also gained popularity due to their high effectiveness and convenience in asymmetric synthesis. scielo.org.mx These could potentially be adapted to control the stereochemistry of substituents on the cyclopentyl ring. The key steps in such a strategy would be:

Covalent attachment of the chiral auxiliary to the cyclopentyl precursor. wikipedia.org

Diastereoselective reaction to form the pyrimidine ring or functionalize the cyclopentyl group. wikipedia.org

Removal of the auxiliary to yield the chiral product. wikipedia.org

Enzymatic methods using DHAP-dependent aldolases have also been employed to create chiral acyclic nucleoside analogues with high stereoselectivity, which could inspire chemo-enzymatic approaches for related structures. nih.gov

Green Chemistry Principles in this compound Synthesis

Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rasayanjournal.co.in The synthesis of pyrimidine derivatives has traditionally involved methods that are often at odds with these principles, using toxic reagents and solvents. rasayanjournal.co.in In recent years, significant strides have been made to develop greener alternatives. nih.govpowertechjournal.com These modern approaches focus on improving reaction efficiency, minimizing waste, and using more environmentally benign conditions. For the synthesis of this compound, these principles can be applied to create more sustainable manufacturing processes.

| Green Chemistry Approach | Potential Advantages for this compound Synthesis |

| Solvent-Free Reactions | Reduced solvent waste, simplified purification, potentially lower energy consumption. |

| Catalytic Approaches | Increased reaction rates, higher selectivity, reduced stoichiometric waste, reusable catalysts. |

| Atom Economy Optimization | Maximized incorporation of starting materials into the final product, minimized by-product formation. |

Performing reactions without a solvent, or under solvent-free conditions, is a key tenet of green chemistry. This approach can lead to cleaner reaction profiles, easier purification, and a significant reduction in volatile organic compound (VOC) emissions. nih.gov Solvent-free syntheses of various pyrimidine derivatives have been successfully developed, often employing microwave irradiation or mechanochemical methods like ball milling to facilitate the reaction. rasayanjournal.co.innih.gov

For instance, a multicomponent reaction of an aldehyde, urea (B33335) or thiourea, and a β-dicarbonyl compound can be carried out under solvent-free microwave conditions to produce pyrimidine derivatives in high yields. nih.gov A similar strategy could be envisioned for this compound, potentially by reacting cyclopentanecarboxamidine with a brominated malonaldehyde equivalent under solvent-free heating. This would eliminate the need for potentially hazardous solvents and could shorten reaction times. wikipedia.orgpowertechjournal.com

Catalytic methods offer a powerful way to enhance the sustainability of chemical syntheses by enabling reactions to proceed under milder conditions and with greater selectivity, all while using only a small amount of the catalyst.

Photocatalysis: Visible-light photocatalysis has emerged as a green and efficient tool in organic synthesis. An organocatalytic aerobic oxidation using an organic photosensitizer like Eosin Y has been shown to effectively synthesize 2-substituted pyrimidines from their dihydropyrimidine precursors. rsc.org This method uses molecular oxygen as a benign oxidant and visible light as the energy source, representing a significant improvement over traditional oxidation methods that often require harsh or stoichiometric oxidants. This could be applied to the final aromatization step in the synthesis of this compound.

Organocatalysis: Organocatalysts are small organic molecules that can catalyze chemical reactions, offering a metal-free alternative to traditional transition-metal catalysts. rsc.org Organocatalysis has been used for the enantioselective synthesis of acyclic pyrimidine nucleosides via aza-Michael reactions. researchgate.net In the context of pyrimidine synthesis, organocatalysts like L-proline have been used to facilitate the multicomponent synthesis of pyrimido[4,5-d]pyrimidine (B13093195) derivatives under solvent-free conditions. nih.gov An organocatalytic approach could potentially be developed for the asymmetric synthesis of a chiral precursor to this compound.

Atom economy is a central concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. nih.gov Reactions with high atom economy, such as additions and rearrangements, are inherently less wasteful than those with low atom economy, like substitutions and eliminations, which generate stoichiometric by-products. nih.gov

A traditional synthesis of this compound might proceed via the condensation of cyclopentanecarboxamidine hydrochloride with bromomalondialdehyde. While this may provide a good chemical yield, the atom economy can be poor due to the formation of water and other inorganic salts as by-products.

Let's consider a hypothetical reaction for the synthesis of this compound to illustrate the calculation of atom economy:

Hypothetical Reaction: Cyclopentanecarboxamidine + Bromomalondialdehyde → this compound + 2 H₂O

Atom Economy Calculation:

| Compound | Formula | Molar Mass ( g/mol ) | Role |

| Cyclopentanecarboxamidine | C₆H₁₂N₂ | 112.17 | Reactant |

| Bromomalondialdehyde | C₃H₃BrO₂ | 166.96 | Reactant |

| This compound | C₉H₁₁BrN₂ | 227.10 | Desired Product |

| Water | H₂O | 18.02 | By-product |

Calculation:

Total Mass of Reactants: 112.17 g/mol + 166.96 g/mol = 279.13 g/mol

Mass of Desired Product: 227.10 g/mol

Percent Atom Economy: (Mass of Desired Product / Total Mass of Reactants) x 100 = (227.10 / 279.13) x 100 ≈ 81.4%

While an 81.4% atom economy is respectable, modern synthetic strategies aim for even higher efficiency. A catalytic C-H activation and bromination of a 2-cyclopentylpyrimidine precursor, for example, could theoretically approach 100% atom economy if the terminal oxidant is oxygen, with water as the only by-product. Optimizing reaction conditions to maximize yield while maintaining high atom economy is a key goal in the sustainable synthesis of this compound. nih.gov

Chemical Transformations and Reactivity Profiles of 4 Bromo 2 Cyclopentylpyrimidine

Reactivity of the Bromo-Substituent

The bromine atom at the C4 position of the pyrimidine (B1678525) ring is the most reactive site for a variety of transformations. Its character as a good leaving group, enhanced by the electron-withdrawing nature of the pyrimidine ring, makes it amenable to numerous cross-coupling and substitution reactions.

Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig) for C-C and C-N Bond Formation

The bromo group on 4-Bromo-2-cyclopentylpyrimidine serves as an excellent handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. These reactions are fundamental in medicinal chemistry and materials science for constructing complex molecular architectures.

Suzuki-Miyaura Coupling: This reaction is a powerful method for forming C-C bonds by coupling the bromopyrimidine with an organoboron species, typically a boronic acid or ester. wikipedia.org The reaction is catalyzed by a palladium(0) complex and requires a base. wikipedia.orgmdpi.com Given the reactivity of other bromopyrimidines, this compound is expected to readily participate in Suzuki couplings with various aryl and heteroaryl boronic acids. mdpi.comresearchgate.netnih.gov The reaction generally tolerates a wide range of functional groups. wikipedia.orgmdpi.com

| Reaction | Catalyst System | Base | Solvent | Typical Substrates |

| Suzuki-Miyaura | Pd(PPh₃)₄, Pd(dppf)Cl₂, or other Pd(0)/Pd(II) complexes | K₃PO₄, K₂CO₃, Cs₂CO₃, NaOH | Dioxane, Toluene, THF, Water wikipedia.orgmdpi.com | Arylboronic acids, Heteroarylboronic acids, Alkylboronic esters |

Heck Reaction: The Heck reaction facilitates the formation of a C-C bond by coupling the bromopyrimidine with an alkene. nih.govyoutube.com This palladium-catalyzed process typically involves the addition of a base and is used to synthesize substituted alkenes. organic-chemistry.orglibretexts.org The reaction of this compound with various alkenes would likely yield the corresponding 4-alkenyl-2-cyclopentylpyrimidines. High temperatures are often required, though modern catalysts can lower the reaction temperature. nih.gov

| Reaction | Catalyst System | Base | Solvent | Typical Substrates |

| Heck | Pd(OAc)₂, PdCl₂(PPh₃)₂ with phosphine (B1218219) or NHC ligands | Et₃N, K₂CO₃, NaOAc | DMF, Acetonitrile (B52724), Water nih.govorganic-chemistry.org | Acrylates, Styrenes, and other activated or unactivated alkenes |

Sonogashira Coupling: This coupling reaction involves the reaction of the bromopyrimidine with a terminal alkyne to form a C-C bond, creating an alkynylpyrimidine. organic-chemistry.org The reaction is catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base, typically an amine. organic-chemistry.orgnih.gov Sonogashira couplings have been successfully performed on various brominated heterocycles, suggesting this compound would be a suitable substrate. researchgate.netresearchgate.netnih.gov

| Reaction | Catalyst System | Base | Solvent | Typical Substrates |

| Sonogashira | PdCl₂(PPh₃)₂, CuI | Et₃N, Piperidine | THF, DMF | Terminal aryl and alkyl alkynes |

Buchwald-Hartwig Amination: This is a key method for forming C-N bonds. It involves the palladium-catalyzed coupling of an aryl halide with an amine in the presence of a strong base. wikipedia.orgyoutube.com This reaction would allow for the introduction of primary or secondary amines at the C4 position of the pyrimidine ring, replacing the bromo substituent. organic-chemistry.orgnih.gov The choice of phosphine ligand is crucial for the reaction's success and has been the subject of extensive development. wikipedia.orgyoutube.com

| Reaction | Catalyst System | Base | Solvent | Typical Substrates |

| Buchwald-Hartwig | Pd₂(dba)₃ or Pd(OAc)₂ with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) youtube.comresearchgate.net | NaOtBu, K₃PO₄ | Toluene, Dioxane | Primary amines, Secondary amines, Anilines |

Nucleophilic Aromatic Substitution (SNAr) Reactions on the Pyrimidine Ring

The pyrimidine ring is inherently electron-deficient, which facilitates nucleophilic aromatic substitution (SNAr), particularly at the C2, C4, and C6 positions. wikipedia.orgstackexchange.com The presence of the electronegative bromine atom at the C4 position makes this site highly susceptible to attack by nucleophiles. The reaction proceeds through a Meisenheimer complex, a stabilized anionic intermediate, before the bromide ion is expelled. nih.govnih.gov

A wide variety of nucleophiles can displace the bromo group, including:

O-Nucleophiles: Alkoxides (e.g., sodium methoxide) and phenoxides can be used to introduce ether linkages.

N-Nucleophiles: Ammonia, primary amines, and secondary amines can react to form the corresponding 4-aminopyrimidines. rsc.org

S-Nucleophiles: Thiolates can be employed to create thioethers.

The reactivity in SNAr reactions is generally higher for the 4-position compared to the 2-position in pyrimidines. stackexchange.com This selectivity is attributed to the greater stabilization of the anionic intermediate formed upon nucleophilic attack at C4. stackexchange.com Therefore, this compound is an excellent substrate for regioselective functionalization via SNAr.

Metal-Halogen Exchange Reactions

Metal-halogen exchange is a powerful technique for converting an aryl halide into an organometallic reagent, which can then react with various electrophiles. For this compound, this transformation would typically involve treatment with a strong organolithium reagent, such as n-butyllithium (n-BuLi), at low temperatures. princeton.edu

The reaction proceeds via a rapid exchange of the bromine atom for a lithium atom, generating a highly reactive 4-lithiopyrimidine species. This intermediate can then be quenched with a range of electrophiles to introduce new functional groups.

Representative Electrophiles for Quenching:

| Electrophile | Functional Group Introduced |

|---|---|

| Carbon dioxide (CO₂) | Carboxylic acid (-COOH) |

| Aldehydes/Ketones (e.g., DMF) | Aldehyde (-CHO) or Alcohol (-CH(OH)R) |

| Alkyl halides (e.g., CH₃I) | Alkyl group (-CH₃) |

Alternatively, magnesium-halogen exchange using reagents like isopropylmagnesium chloride (i-PrMgCl) can be used to generate the corresponding Grignard reagent. nih.govharvard.edu These magnesium-based organometallics are generally less reactive and more functional-group tolerant than their lithium counterparts. harvard.edu

Radical Reactions Involving Brominated Pyrimidines

The carbon-bromine bond in this compound can undergo homolytic cleavage under radical conditions, typically initiated by heat or light. youtube.comyoutube.com This generates a pyrimidin-4-yl radical. The stability of radical intermediates is a key factor in these reactions. youtube.com While less common than ionic pathways for aryl halides, radical reactions can provide alternative synthetic routes. For instance, radical cyclization or addition reactions could be envisaged. The study of free radical yields in pyrimidine derivatives indicates that the molecular environment and packing in the solid state can significantly influence the types and stability of radicals formed. nih.gov

Transformations of the Pyrimidine Ring System

Electrophilic Aromatic Substitution (if applicable to pyrimidines)

Electrophilic aromatic substitution (EAS) is a characteristic reaction of electron-rich aromatic systems. However, the pyrimidine ring is considered π-deficient due to the presence of two electronegative nitrogen atoms, which strongly deactivate the ring towards electrophilic attack. wikipedia.orgresearchgate.net This deactivation is further compounded by the presence of the electron-withdrawing bromo substituent in this compound.

Consequently, electrophilic substitution on this compound is exceptionally difficult. wikipedia.org In the rare cases where EAS occurs on pyrimidines, it is favored at the C5 position, which is the least electron-deficient carbon atom. wikipedia.orgresearchgate.net For such a reaction to proceed, the pyrimidine ring typically requires strong activation by multiple electron-donating groups, which are absent in the title compound. Therefore, standard electrophilic reactions like nitration, halogenation, or Friedel-Crafts acylation are not considered viable transformations for this compound under normal conditions.

Cycloaddition Reactions Involving the Pyrimidine Ring

The pyrimidine ring, being an electron-deficient heteroaromatic system, is generally a poor participant in standard Diels-Alder reactions where it would act as the diene. However, its electron-deficient nature makes it an excellent candidate for inverse-electron-demand Diels-Alder (iEDDA) reactions. acs.orgnih.gov In this type of reaction, the electron-poor pyrimidine reacts with an electron-rich dienophile. The presence of the electron-withdrawing bromo group at the 4-position further enhances the electron deficiency of the pyrimidine ring, making it even more reactive in iEDDA reactions.

The reaction of this compound with various electron-rich dienophiles, such as enamines, ynamines, or vinyl ethers, is expected to proceed readily. The initial [4+2] cycloaddition would likely be followed by a retro-Diels-Alder reaction, leading to the expulsion of a small, stable molecule and the formation of a new, more complex heterocyclic or carbocyclic system. For instance, reaction with an ynamine could lead to the formation of a substituted pyridine (B92270) derivative after the initial cycloadduct undergoes rearrangement and elimination of a nitrile.

| Dienophile Type | Expected Product Type after Rearomatization | Notes |

| Ynamine | Substituted Pyridine | The reaction is driven by the formation of a stable aromatic pyridine ring. |

| Enamine | Substituted Pyridine | Similar to ynamines, leading to pyridines after elimination. |

| Vinyl Ether | Substituted Pyridine or Pyridone | The outcome may depend on the subsequent reaction conditions and the nature of the substituents. |

It is important to note that the regioselectivity of the cycloaddition would be influenced by the substitution pattern on both the pyrimidine and the dienophile. The cyclopentyl group at the 2-position is likely to exert a steric influence on the approaching dienophile, potentially directing the cycloaddition to the less hindered face of the pyrimidine ring.

Hydrogenation and Reduction Methodologies

The reduction of this compound can be approached in two primary ways: selective reduction of the carbon-bromine bond (dehalogenation) or hydrogenation of the pyrimidine ring itself.

Catalytic Debromination: The bromo group at the 4-position is susceptible to catalytic hydrogenolysis. This reaction is typically carried out using a palladium catalyst, such as palladium on carbon (Pd/C), in the presence of a hydrogen source like hydrogen gas or a transfer hydrogenation reagent (e.g., ammonium (B1175870) formate). A base, such as triethylamine (B128534) or potassium carbonate, is often added to neutralize the hydrogen bromide that is formed. This method would yield 2-cyclopentylpyrimidine.

Hydrogenation of the Pyrimidine Ring: The complete hydrogenation of the pyrimidine ring to a tetrahydropyrimidine (B8763341) derivative is also feasible, although it generally requires more forcing conditions than debromination. wikipedia.orgumich.edu Catalysts such as rhodium on alumina (B75360) (Rh/Al2O3) or platinum oxide (PtO2) under hydrogen pressure are often effective for the reduction of pyrimidine rings. rsc.org It is conceivable that under these conditions, both hydrogenation of the ring and debromination could occur. Selective hydrogenation of the ring without removing the bromine would be challenging due to the lability of the C-Br bond under these conditions.

| Reaction | Typical Catalyst | Product |

| Catalytic Debromination | Pd/C, H₂ | 2-Cyclopentylpyrimidine |

| Ring Hydrogenation | Rh/Al₂O₃, H₂ (pressure) | Tetrahydropyrimidine derivative (likely with concurrent debromination) |

Reactivity of the Cyclopentyl Moiety

Functionalization at the Cyclopentyl Ring (e.g., oxidation, hydroxylation)

The cyclopentyl group attached to the pyrimidine ring is composed of sp³-hybridized carbon atoms, which are generally less reactive than the aromatic pyrimidine ring. However, functionalization of the cyclopentyl ring can be achieved through various modern synthetic methods, particularly those involving C-H activation.

Radical-mediated reactions offer a potential route for the functionalization of the cyclopentyl moiety. For instance, under conditions that generate radical species, such as using N-bromosuccinimide (NBS) with a radical initiator, allylic bromination could occur if there were any unsaturation in a side chain, or more general C-H halogenation might be possible, though selectivity can be an issue.

More controlled and selective functionalization can be achieved using transition-metal-catalyzed C-H activation. nih.govresearchgate.net Palladium, rhodium, or iron catalysts can direct the functionalization of a C-H bond at a specific position on the cyclopentyl ring, often guided by the proximity to the coordinating nitrogen atoms of the pyrimidine ring. This could allow for the introduction of various functional groups, such as hydroxyl, carbonyl, or new carbon-carbon bonds. For example, directed oxidation could potentially introduce a hydroxyl or ketone group at the C-1 position of the cyclopentyl ring.

| Reaction Type | Reagent/Catalyst | Potential Product |

| Radical Bromination | N-Bromosuccinimide, AIBN | Brominated cyclopentyl derivative |

| Directed C-H Hydroxylation | Transition metal catalyst (e.g., Pd, Fe), oxidant | Hydroxylated cyclopentyl derivative |

| Directed C-H Arylation | Pd catalyst, aryl halide | Arylated cyclopentyl derivative |

Conformational Analysis and its Influence on Reactivity

The conformation of the cyclopentyl ring can exert steric hindrance, influencing the accessibility of reagents to both the pyrimidine ring and the cyclopentyl moiety itself. For example, in a particular conformation, one face of the pyrimidine ring might be shielded by the cyclopentyl group, directing incoming reagents to the opposite face. This can be particularly important in stereoselective reactions.

Furthermore, the dihedral angle between the plane of the pyrimidine ring and the C-1 hydrogen atoms of the cyclopentyl ring can affect the feasibility of certain reactions. For instance, in directed C-H activation reactions, a specific spatial arrangement is often required for the catalyst to effectively interact with both the directing group (the pyrimidine nitrogens) and the target C-H bond. The conformational flexibility of the cyclopentyl ring means that it can likely adopt the necessary conformation for such a reaction to occur, but the energetic barrier to achieving this conformation will influence the reaction rate. Computational studies can provide valuable insights into the preferred conformations and the energy barriers between them, thereby helping to predict and explain the observed reactivity. nih.govmdpi.com

4 Bromo 2 Cyclopentylpyrimidine As a Precursor for Advanced Chemical Scaffolds

Construction of Fused Heterocyclic Systems Incorporating Pyrimidine (B1678525)

The pyrimidine ring of 4-Bromo-2-cyclopentylpyrimidine is an ideal foundation for the construction of fused heterocyclic systems. The bromo group at the C4 position serves as a versatile leaving group, enabling annulation reactions with various bifunctional nucleophiles to generate novel polycyclic structures. These reactions typically proceed via an initial nucleophilic substitution of the bromide, followed by an intramolecular cyclization and condensation.

One common strategy involves the reaction with hydrazine (B178648) or its derivatives to form pyrazolo[3,4-d]pyrimidines. In this approach, the hydrazine initially displaces the 4-bromo substituent, and the subsequent intramolecular cyclization onto the C5 position of the pyrimidine ring, often facilitated by a catalyst, yields the fused pyrazole (B372694) ring. Similarly, reaction with guanidine (B92328) can lead to the formation of pteridine-like scaffolds, which are of significant interest in medicinal chemistry. The general scheme for such cyclization reactions highlights the versatility of the this compound core in generating diverse fused systems.

Table 1: Examples of Fused Heterocyclic Systems from this compound

| Reagent | Resulting Fused System | Reaction Type |

| Hydrazine Hydrate | 2-Cyclopentyl-1H-pyrazolo[3,4-d]pyrimidine | Nucleophilic Aromatic Substitution followed by Intramolecular Cyclization |

| Guanidine Hydrochloride | 2-Cyclopentylpteridin-4-amine | Nucleophilic Aromatic Substitution followed by Intramolecular Cyclization/Condensation |

| 2-Aminopyrazole | 2-Cyclopentyl-9H-pyrazolo[4,3-e]pyrimido[4,5-b]pyridine | Tandem Nucleophilic Substitution and Cyclization |

Synthesis of Pyrimidine-Conjugated Architectures

The carbon-bromine bond in this compound is highly amenable to palladium-catalyzed cross-coupling reactions, enabling the synthesis of a wide array of pyrimidine-conjugated architectures. These reactions are fundamental in modern organic synthesis for creating carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of diverse functionalities at the 4-position of the pyrimidine ring.

The Suzuki-Miyaura coupling is frequently employed to introduce aryl or heteroaryl groups. By reacting this compound with various boronic acids or their esters in the presence of a palladium catalyst and a base, a diverse range of 4-aryl- and 4-heteroaryl-2-cyclopentylpyrimidines can be synthesized. Another powerful method is the Sonogashira coupling, which allows for the introduction of terminal alkynes, leading to the formation of 4-alkynyl-2-cyclopentylpyrimidines. Furthermore, the Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, providing access to 4-amino-2-cyclopentylpyrimidine derivatives by coupling with a wide range of primary and secondary amines.

Table 2: Pyrimidine-Conjugated Architectures via Cross-Coupling Reactions

| Coupling Reaction | Coupling Partner | Catalyst/Ligand System | Resulting Architecture |

| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | 2-Cyclopentyl-4-phenylpyrimidine |

| Sonogashira | Ethynylbenzene | PdCl₂(PPh₃)₂ / CuI / Et₃N | 2-Cyclopentyl-4-(phenylethynyl)pyrimidine |

| Buchwald-Hartwig | Aniline | Pd₂(dba)₃ / Xantphos / Cs₂CO₃ | N-(2-Cyclopentylpyrimidin-4-yl)aniline |

| Stille | Tributyl(vinyl)stannane | Pd(PPh₃)₄ | 2-Cyclopentyl-4-vinylpyrimidine |

Development of Diverse Compound Libraries from a Common this compound Scaffold

The robust and versatile reactivity of this compound makes it an ideal scaffold for the development of diverse compound libraries, a cornerstone of modern drug discovery. Starting from this single, common intermediate, parallel synthesis techniques can be employed to rapidly generate a multitude of structurally related, yet distinct, molecules. This approach is highly efficient for exploring the structure-activity relationships (SAR) of a particular chemical series.

By setting up arrays of parallel reactions, typically in microtiter plates, this compound can be reacted with a large collection of diverse building blocks. For example, a library of Suzuki coupling partners (boronic acids), Sonogashira partners (alkynes), or Buchwald-Hartwig partners (amines) can be used to generate a corresponding library of 4-substituted-2-cyclopentylpyrimidines. This high-throughput synthesis approach allows for the creation of hundreds or even thousands of new compounds, which can then be screened for biological activity against various therapeutic targets. The ability to systematically modify the 4-position of the pyrimidine ring while keeping the 2-cyclopentyl group constant is a powerful strategy in medicinal chemistry for optimizing potency, selectivity, and pharmacokinetic properties.

Multi-Step Synthesis Strategies Employing this compound as a Key Intermediate

The utility of this compound is prominently highlighted in its role as a key intermediate in various multi-step synthesis strategies aimed at producing complex, biologically active molecules. In many synthetic routes, the bromo group serves as a strategic placeholder, which is transformed into the desired functionality at a later stage of the synthesis. This approach allows for the construction of the core molecular framework before introducing sensitive or reactive groups.

A notable application of this strategy is in the synthesis of cyclin-dependent kinase (CDK) inhibitors. For instance, in the synthesis of certain pyrrolopyrimidine-based CDK inhibitors, a related bromopyrimidine is reacted with cyclopentylamine (B150401) to form a cyclopentylamino-pyrimidine intermediate. This transformation underscores the importance of the cyclopentyl group for biological activity. Subsequent reactions, such as an intramolecular Heck reaction or other cyclization methods, can then be used to construct the final polycyclic system. The use of this compound or its synthetic equivalents in these pathways demonstrates its critical role in building complex molecules with therapeutic potential.

Table 3: Illustrative Multi-Step Synthesis Involving a Bromopyrimidine Intermediate

| Step | Starting Material | Reagents and Conditions | Intermediate/Product | Purpose |

| 1 | 5-Bromo-2,4-dichloropyrimidine | Cyclopentylamine, DIEA, EtOH | 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine | Introduction of the cyclopentylamino moiety |

| 2 | 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine | 6-amino-3-methyl-1H-pyrazole, Pd₂(dba)₃, BINAP, t-BuONa | 5-(6-Amino-3-methyl-1H-pyrazol-1-yl)-N2-cyclopentylpyrimidine-2,4-diamine | Formation of a key C-N bond via Buchwald-Hartwig coupling |

| 3 | Product from Step 2 | Acryloyl chloride, Pyridine (B92270) | N-(1-(2-(Cyclopentylamino)-4-((6-amino-3-methyl-1H-pyrazol-1-yl)amino)pyrimidin-5-yl)vinyl)acetamide | Acylation and subsequent transformations to the final inhibitor |

This table illustrates a synthetic sequence for a related class of compounds, highlighting the type of transformations where a bromo-cyclopentyl-pyrimidine scaffold is instrumental.

Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation and Purity Assessment

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structure of organic molecules. For 4-Bromo-2-cyclopentylpyrimidine, high-field NMR provides detailed information about the hydrogen (¹H) and carbon (¹³C) environments, allowing for the complete assignment of the molecular skeleton. amanote.com

While standard one-dimensional (1D) ¹H and ¹³C NMR spectra offer initial insights, complex structures often require two-dimensional (2D) NMR experiments to resolve ambiguities and establish definitive atomic connections. nih.gov

¹H NMR: The ¹H NMR spectrum of this compound is expected to show distinct signals for the pyrimidine (B1678525) ring proton and the protons of the cyclopentyl group. The pyrimidine proton (H-5) would likely appear as a singlet in the aromatic region. The cyclopentyl protons would present as a series of multiplets in the aliphatic region, with the proton at the point of attachment to the pyrimidine ring (H-1') appearing at the most downfield position of the group due to the influence of the heterocyclic ring.

¹³C NMR: The ¹³C NMR spectrum would reveal all unique carbon atoms in the molecule. The carbon atoms of the pyrimidine ring would appear at characteristic downfield shifts, with the bromine-bearing carbon (C-4) being significantly affected. The five carbons of the cyclopentyl ring would also show distinct signals.

Correlation SpectroscopY (COSY): This 2D experiment maps out proton-proton (¹H-¹H) coupling networks, typically over two to three bonds. For this compound, COSY would be crucial for establishing the connectivity within the cyclopentyl ring by showing correlations between adjacent protons.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates each proton with the carbon atom it is directly attached to. This technique allows for the unambiguous assignment of each proton signal to its corresponding carbon signal, for instance, linking the cyclopentyl proton signals to their respective carbon atoms.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is vital for connecting different parts of the molecule. For example, HMBC would show correlations between the cyclopentyl protons (particularly H-1') and the pyrimidine ring carbons (C-2, C-6), and between the pyrimidine proton (H-5) and the pyrimidine carbons (C-4, C-6), thus confirming the placement of the cyclopentyl substituent at the C-2 position. nih.gov

Nuclear Overhauser Effect SpectroscopY (NOESY): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. NOESY can help to confirm the three-dimensional structure and conformation of the molecule, for instance, by showing through-space interactions between the H-1' proton of the cyclopentyl group and the H-6 proton of the pyrimidine ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values based on known data for substituted pyrimidines and cyclopentyl systems. Actual experimental values may vary.)

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Pyrimidine C-2 | - | ~172 |

| Pyrimidine C-4 | - | ~160 |

| Pyrimidine C-5 | ~7.3 (s, 1H) | ~120 |

| Pyrimidine C-6 | ~8.6 (s, 1H) | ~158 |

| Cyclopentyl C-1' | ~3.5 (m, 1H) | ~45 |

| Cyclopentyl C-2'/5' | ~2.0 (m, 4H) | ~33 |

| Cyclopentyl C-3'/4' | ~1.7 (m, 4H) | ~26 |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise mass of a molecule with very high accuracy. This allows for the calculation of its elemental formula, providing definitive confirmation that the correct compound has been synthesized. For this compound (C₉H₁₁BrN₂), the expected exact mass can be calculated and compared to the experimental value, typically matching to within a few parts per million (ppm).

In addition to providing the molecular weight, mass spectrometry (MS) bombards the molecule with energy, causing it to break apart into smaller, charged fragments. sapub.org The resulting fragmentation pattern is a unique fingerprint that provides structural information. The study of fragmentation pathways in related pyrimidines helps predict the behavior of this compound under electron impact (EI) or other ionization methods. sapub.orgwvu.edu

Key expected fragmentation pathways include:

Loss of Bromine: Cleavage of the C-Br bond, resulting in a fragment corresponding to the [M-Br]⁺ ion. Due to the two abundant isotopes of bromine (⁷⁹Br and ⁸¹Br), the molecular ion peak (M⁺) and any bromine-containing fragments will appear as a characteristic doublet with a roughly 1:1 intensity ratio.

Loss of the Cyclopentyl Group: Fragmentation can occur via the loss of the cyclopentyl radical (•C₅H₉), leading to a [M-C₅H₉]⁺ ion, which would be the 4-bromopyrimidin-2-yl cation.

Fragmentation of the Cyclopentyl Ring: The cyclopentyl group itself can undergo fragmentation, commonly losing ethene (C₂H₄), which would result in a peak at [M-28]⁺. docbrown.info

Pyrimidine Ring Cleavage: The stable heterocyclic ring can also fragment, though this often requires higher energy.

Table 2: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z (mass/charge) | Identity of Fragment | Notes |

| 228/226 | [C₉H₁₁BrN₂]⁺ (Molecular Ion, M⁺) | Doublet peak due to ⁸¹Br/⁷⁹Br isotopes, confirming the presence of one bromine atom. |

| 147 | [M - Br]⁺ or [C₉H₁₁N₂]⁺ | Loss of the bromine radical. |

| 159/157 | [M - C₅H₉]⁺ or [C₄H₂BrN₂]⁺ | Loss of the cyclopentyl radical. |

| 200/198 | [M - C₂H₄]⁺ or [C₇H₇BrN₂]⁺ | Loss of ethene from the cyclopentyl ring. |

X-ray Crystallography for Solid-State Molecular Architecture Determination

When this compound can be grown as a suitable single crystal, X-ray crystallography provides the most definitive structural evidence. This technique determines the precise three-dimensional arrangement of atoms in the solid state by analyzing the diffraction pattern of X-rays passing through the crystal. It yields exact bond lengths, bond angles, and intermolecular interactions, confirming the connectivity and conformation of the molecule. While specific crystal structure data for this compound is not publicly available, analysis of related substituted pyrimidines demonstrates the power of this method. nih.gov The data obtained would confirm the planarity of the pyrimidine ring and determine the specific orientation and conformation of the cyclopentyl substituent relative to the ring.

Table 3: Illustrative Crystal Data and Structure Refinement Parameters for a Substituted Pyrimidine (Note: This is example data from a related class of compounds to illustrate the typical parameters reported.)

| Parameter | Value |

| Empirical formula | C₉H₁₁BrN₂ |

| Formula weight | 227.11 |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a = 9.4 Å, b = 15.2 Å, c = 13.2 Å |

| α = 90°, β = 133.9°, γ = 90° | |

| Volume | 1358 ų |

| Z (molecules per unit cell) | 4 |

| Calculated density | 1.11 g/cm³ |

| R-factor (final) | ~0.04 |

Chromatographic Techniques for Purity and Isomeric Analysis (e.g., HPLC, GC)

Chromatographic methods are essential for assessing the purity of this compound and separating it from any starting materials, by-products, or isomers.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary method for determining the purity of non-volatile compounds. A sample is passed through a column packed with a stationary phase, and separation occurs based on the compound's affinity for the stationary phase versus a liquid mobile phase. For this compound, a reverse-phase HPLC method (e.g., using a C18 column) would be typical. Purity is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram. A purity level, such as 97%, is often reported for commercially available related compounds. wvu.edu

Gas Chromatography (GC): For compounds that are sufficiently volatile and thermally stable, GC is an excellent technique for purity analysis. It separates components of a mixture based on their boiling points and interactions with a stationary phase inside a long, thin capillary column. When coupled with a mass spectrometer (GC-MS), it not only separates impurities but also provides their mass spectra, aiding in their identification. This would be effective for detecting any volatile impurities in a sample of this compound.

Both techniques are also invaluable for isomeric analysis. For instance, if the synthesis could potentially yield 6-Bromo-2-cyclopentylpyrimidine, these chromatographic methods would be capable of separating the two isomers, allowing for their individual quantification.

Computational and Theoretical Investigations of 4 Bromo 2 Cyclopentylpyrimidine

Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals

Quantum chemical calculations are fundamental to understanding the electronic characteristics of a molecule. For 4-bromo-2-cyclopentylpyrimidine, methods like Hartree-Fock (HF) or more advanced post-Hartree-Fock methods would be employed to determine its electronic structure. These calculations would reveal the distribution of electrons within the molecule, identifying regions of high and low electron density.

A key output of these calculations is the visualization and energy quantification of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is indicative of the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial parameter, providing insights into the molecule's kinetic stability and reactivity; a smaller gap generally suggests higher reactivity. For instance, studies on other pyrimidine (B1678525) derivatives have shown that substituent changes significantly impact these frontier orbital energies, thereby tuning the molecule's electronic properties and reactivity.

Density Functional Theory (DFT) Studies on Reactivity and Reaction Mechanisms

Density Functional Theory (DFT) has become a workhorse in computational chemistry for its balance of accuracy and computational cost, making it ideal for studying the reactivity of molecules like this compound.

Transition State Analysis of Key Transformations

DFT calculations are instrumental in mapping out the potential energy surface of a chemical reaction, allowing for the identification and characterization of transition states. For this compound, this would be particularly useful in studying reactions such as nucleophilic aromatic substitution at the bromine-bearing carbon. By calculating the energy barrier of the transition state, researchers can predict the feasibility and rate of a given reaction. For example, in studies of similar halogenated heterocycles, DFT has been used to elucidate the mechanisms of cross-coupling reactions, providing detailed energetic profiles of the catalytic cycle.

Prediction of Regioselectivity and Stereoselectivity

The pyrimidine ring in this compound presents multiple potential sites for reaction. DFT-based reactivity descriptors, such as Fukui functions or condensed-to-atom electrophilicity and nucleophilicity indices, can predict the most likely sites for electrophilic or nucleophilic attack. This allows for the prediction of regioselectivity in reactions like further halogenation or nitration. While stereoselectivity is less of a concern for the aromatic pyrimidine ring itself, it becomes relevant if reactions involve the cyclopentyl group or create new chiral centers.

Cheminformatics and QSPR (Quantitative Structure-Property Relationship) Modeling for Predicting Chemical Reactivity

Cheminformatics and QSPR modeling offer a data-driven approach to predicting the properties and reactivity of chemical compounds. In a QSPR study, a dataset of related compounds with known properties is used to build a statistical model that correlates molecular descriptors with the property of interest.

For this compound, a QSPR model could be developed to predict its reactivity in a specific reaction, its solubility, or other physicochemical properties. The model would be built using a series of pyrimidine derivatives with varying substituents. The molecular descriptors used in such a model could include electronic properties derived from quantum chemical calculations (e.g., partial charges, dipole moment), topological indices that describe the molecular structure, and steric parameters. The resulting QSPR equation would then allow for the estimation of the desired property for this compound without the need for further experimentation or complex calculations. Such models have been successfully applied to predict the corrosion inhibition properties of pyrimidine derivatives, for instance.

| Computational Method | Application to this compound | Anticipated Insights |

| Quantum Chemical Calculations | Determination of electronic structure, HOMO-LUMO energies. | Electron distribution, kinetic stability, general reactivity. |

| Density Functional Theory (DFT) | Transition state analysis, calculation of reactivity descriptors. | Reaction mechanisms, prediction of regioselectivity. |

| Molecular Dynamics (MD) | Simulation of the cyclopentyl ring's movement over time. | Predominant conformations, conformational flexibility. |

| QSPR Modeling | Correlation of structural features with chemical properties. | Prediction of reactivity, solubility, and other properties. |

Future Research Directions in 4 Bromo 2 Cyclopentylpyrimidine Chemistry

Exploration of Novel Catalytic Systems for its Functionalization

The functionalization of the 4-bromo-2-cyclopentylpyrimidine core is pivotal for creating diverse molecular architectures. Future research will likely concentrate on the development of more efficient and selective catalytic systems for cross-coupling reactions. While palladium-catalyzed reactions are common for aryl halides, exploring alternative, more sustainable, and cost-effective metal catalysts like nickel and cobalt is a promising direction. uzh.chchemrxiv.orgnih.govacs.org

A dual catalytic system, for instance, employing both nickel and cobalt, could offer unique reactivity and selectivity for cross-electrophile coupling reactions. nih.gov This approach allows for the activation of both the aryl halide (this compound) and a coupling partner, such as an alkyl halide, under mild conditions. nih.gov The optimization of such systems would involve screening different ligands, reductants, and reaction parameters to achieve high yields and functional group tolerance. nih.gov

Furthermore, the development of catalysts for site-selective C-H functionalization represents a significant frontier. nih.gov Dirhodium catalysts, for example, have shown exceptional performance in directing functionalization to specific C-H bonds, which could be adapted for the cyclopentyl moiety of the title compound. nih.gov This would enable the introduction of new functional groups directly onto the cyclopentyl ring, bypassing the need for pre-functionalized starting materials.

Table 1: Potential Catalytic Systems for Functionalization

| Catalytic System | Target Reaction | Potential Advantages |

| Nickel/Cobalt Dual Catalysis | Cross-Electrophile Coupling | Use of less expensive metals, mild reaction conditions. nih.gov |

| Palladium with Novel Ligands | Suzuki, Heck, Sonogashira Coupling | Improved yields and selectivity for a broad range of substrates. uzh.chclockss.org |

| Dirhodium Catalysis | C-H Functionalization of Cyclopentyl Ring | High site-selectivity and enantioselectivity. nih.gov |

Development of Flow Chemistry Methodologies for Scalable Synthesis

The transition from laboratory-scale synthesis to industrial production necessitates the development of scalable and efficient manufacturing processes. Flow chemistry offers significant advantages over traditional batch methods, including improved heat and mass transfer, enhanced safety, and the potential for automation and continuous production. acs.orgresearchgate.netnih.govmdpi.com

Future research should focus on adapting and optimizing the synthesis of this compound and its derivatives for flow reactors. This would involve the telescoped synthesis where multiple reaction steps are performed in a continuous sequence without isolating intermediates. nih.gov For example, the synthesis of a key intermediate, 5-bromo-2-chloro-N-cyclopentylpyrimidin-4-amine, has been demonstrated in a one-pot batch process, which could be translated to a flow system. chemicalbook.com

The use of high-temperature and high-pressure flow reactors can accelerate reaction rates and enable the use of low-boiling-point solvents, leading to higher throughput and efficiency. acs.org The development of such methodologies will be crucial for the cost-effective production of this compound-based compounds for various applications.

Investigations into Asymmetric Synthesis of Chiral Derivatives

The introduction of chirality into drug molecules is often critical for their biological activity and selectivity. The cyclopentyl group of this compound presents an opportunity for creating chiral centers. Future research will likely explore various strategies for the asymmetric synthesis of chiral derivatives.

One approach involves the use of chiral catalysts in functionalization reactions. For instance, palladium-catalyzed asymmetric allylic alkylation or desymmetrization of meso-compounds can be employed to introduce stereocenters with high enantioselectivity. rsc.org Another strategy is the use of chiral auxiliaries, which can direct the stereochemical outcome of a reaction and can be subsequently removed.

The synthesis of fully substituted cyclopentane (B165970) and pyrrolidinone cores with multiple stereogenic centers has been achieved through multi-step sequences involving chiral building blocks and stereoselective reactions. nih.govrsc.org Similar methodologies could be adapted to construct chiral cyclopentyl derivatives of this compound, leading to the discovery of new biologically active compounds.

Computational Design of Novel Pyrimidine-Based Scaffolds Utilizing this compound as a Template

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery and materials science. mdpi.comnih.govjchemrev.commdpi.comnih.gov In the context of this compound, computational methods can be employed to design novel pyrimidine-based scaffolds with desired properties.

By using this compound as a template, researchers can perform in silico modifications and screen virtual libraries of compounds for their potential binding affinity to specific biological targets. mdpi.comnih.gov Techniques like scaffold hopping, where the core structure is replaced with a different one while retaining key binding interactions, can lead to the discovery of novel chemotypes. nih.gov

Furthermore, computational studies can provide insights into the structure-activity relationships (SAR) of pyrimidine (B1678525) derivatives, helping to guide the rational design of more potent and selective compounds. researchgate.net The use of machine learning and quantitative structure-activity relationship (QSAR) models can further accelerate the design process by predicting the biological activity of new molecules based on their chemical structure. mdpi.com

Table 2: Computationally Designed Pyrimidine Scaffolds

| Scaffold Type | Design Strategy | Potential Application |

| Pyrrolo[2,3-d]pyrimidines | Scaffold Hopping | Kinase Inhibitors nih.gov |

| Fused Pyrimidinones | Virtual Screening | Various therapeutic targets researchgate.net |

| Substituted Pyrimidines | QSAR Modeling | Anticancer agents mdpi.com |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.